molecular formula C18H21N3O5S B2473383 N-(2-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide CAS No. 1251690-18-2

N-(2-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

Cat. No. B2473383
CAS RN: 1251690-18-2
M. Wt: 391.44
InChI Key: NZKZIKDIWSSLIW-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide, also known as MPSP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and future directions for research.

Scientific Research Applications

Anticancer Properties

Novel acetamide derivatives have been synthesized and evaluated for their anticancer activities. For instance, different 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol demonstrated cytotoxicity on various human leukemic cell lines like PANC-1, HepG2, and MCF7. Among these, certain compounds showed a significant cytotoxic effect, implying potential in cancer therapy (Vinayak et al., 2014).

Antimicrobial Activity

Acetamide derivatives have also been investigated for their antimicrobial properties. A series of synthesized (2-oxo-3-(arylimino) indolin-1-yl)-N-aryl acetamides were characterized and tested for antibacterial and antifungal activities against various pathogenic microorganisms. Certain compounds among these demonstrated promising antibacterial and antifungal activities, highlighting their potential in combating microbial infections (Debnath & Ganguly, 2015).

Crystal Structure and Conformational Studies

Research has also focused on the structural analysis of similar compounds. For instance, the crystal structure and molecular conformation of solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, a compound synthesized and evaluated as a potential antineoplastic agent, were studied through X-ray analysis and molecular orbital methods. Understanding the crystal structure and molecular conformation of such compounds is crucial for their application in drug design and other scientific purposes (Banerjee et al., 2002).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5S/c1-26-16-7-3-2-6-15(16)19-17(22)13-20-12-14(8-9-18(20)23)27(24,25)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZKZIKDIWSSLIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)-2-(2-oxo-5-pyrrolidin-1-ylsulfonylpyridin-1-yl)acetamide

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